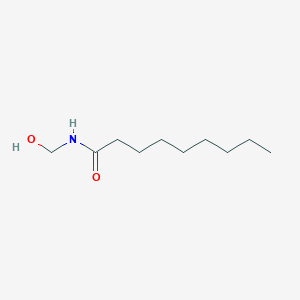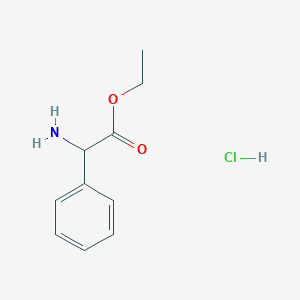
N-(Hydroxymethyl)nonanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(hydroxymethyl)nonanamide is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(hydroxymethyl)nonanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(hydroxymethyl)nonanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(hydroxymethyl)nonanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
N-(hydroxymethyl)nonanamide has a wide range of applications in scientific research:
Chemistry: Used as a chemical intermediate in organic synthesis to prepare other compounds.
Biology: Investigated for its potential as a surfactant and preservative in biological systems.
Medicine: Explored for its potential use in drug formulations and as a component in topical treatments.
Industry:Wirkmechanismus
Target of Action
N-(hydroxymethyl)nonanamide, also known as Nonivamide, is an organic compound and a capsaicinoid . It is an amide of pelargonic acid and vanillylamine . The primary target of Nonivamide is the VR1 (vanilloid/TRPV1 receptor) .
Mode of Action
Nonivamide acts as an agonist of the VR1 receptor . This interaction with the VR1 receptor is similar to the action of Capsaicin . .
Biochemical Pathways
Capsaicin is known to affect various energy metabolism pathways, including glycolysis, β-oxidation, and oxidative phosphorylation . It also regulates energy metabolism, DNA damage repair, gene expression, and stress response through these enzymes .
Result of Action
It has been studied for its anti-inflammatory properties, as well as in fat loss therapies and has demonstrated promising results .
Vorbereitungsmethoden
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(hydroxymethyl)nonanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions[][1].
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: Nonylamine derivatives.
Substitution: Various substituted nonanamide derivatives[][1].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(hydroxymethyl)octanamide
- N-(hydroxymethyl)decanamide
- N-(hydroxymethyl)dodecanamide
Eigenschaften
IUPAC Name |
N-(hydroxymethyl)nonanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-10(13)11-9-12/h12H,2-9H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDENIKIKWXFRDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325037 |
Source


|
| Record name | N-(hydroxymethyl)nonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130535-83-0 |
Source


|
| Record name | N-(hydroxymethyl)nonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)




![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)



